molecular formula C11H14O3S B123755 2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone CAS No. 53207-59-3

2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone

Cat. No.: B123755
CAS No.: 53207-59-3
M. Wt: 226.29 g/mol
InChI Key: FDCUGWDQOGIBGG-UHFFFAOYSA-N
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Description

Chemical Name: 2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone Molecular Formula: C₁₁H₁₄O₃S Molecular Weight: 226.29 g/mol CAS Number: 53207-59-3

This compound features a propanone backbone substituted with a methyl group at the 2-position and a 4-(methylsulfonyl)phenyl group at the 1-position. It is notably recognized as a synthetic intermediate or impurity in pharmaceuticals, such as Firocoxib .

Properties

IUPAC Name

2-methyl-1-(4-methylsulfonylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-8(2)11(12)9-4-6-10(7-5-9)15(3,13)14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCUGWDQOGIBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459461
Record name 1-[4-(Methanesulfonyl)phenyl]-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53207-59-3
Record name 1-[4-(Methanesulfonyl)phenyl]-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagents

The most widely documented method involves Friedel-Crafts acylation of 4-(methylsulfonyl)toluene with isobutyryl chloride. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, facilitating electrophilic substitution at the para position of the aromatic ring. The reaction proceeds via the following stoichiometry:

C7H7SO2CH3+C3H7COClAlCl3C11H14O3S+HCl\text{C}7\text{H}7\text{SO}2\text{CH}3 + \text{C}3\text{H}7\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}{11}\text{H}{14}\text{O}3\text{S} + \text{HCl}

Table 1: Standard Reaction Conditions

ParameterValue/RangeSource
Molar ratio (substrate:acyl chloride)1:1.2
Catalyst loading (AlCl₃)1.5 equiv
SolventAnhydrous CH₂Cl₂
Temperature0–5°C (exothermic control)
Reaction time4–6 hours
Yield (crude)78–82%

Purification and Isolation

Post-reaction workup involves quenching with ice-cold water, followed by extraction with dichloromethane. The organic phase is washed with 5% sodium bicarbonate to remove residual HCl, then dried over anhydrous Na₂SO₄. Recrystallization from acetone/hexane (4:1 v/v) yields white crystalline product with >95% purity.

Alternative Synthesis via Oxidation of Propanol Derivatives

Substrate Preparation and Oxidation

A less common route involves oxidation of 2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanol. This two-step process first synthesizes the alcohol intermediate via Grignard addition to 4-(methylsulfonyl)benzaldehyde, followed by oxidation to the ketone:

Step 1 (Grignard reaction):

ArCHO+CH2MgBrArCH(OH)CH3\text{ArCHO} + \text{CH}2\text{MgBr} \rightarrow \text{ArCH(OH)CH}3

Step 2 (Oxidation):

ArCH(OH)CH3CrO3/H2SO4ArCOCH3\text{ArCH(OH)CH}3 \xrightarrow{\text{CrO}3/\text{H}2\text{SO}4} \text{ArCOCH}_3

Table 2: Oxidation Conditions and Outcomes

Oxidizing AgentSolventTemperatureYieldPurity
CrO₃ in H₂SO₄ (Jones reagent)Acetone0°C68%90%
KMnO₄ in acidic H₂OH₂O/CH₂Cl₂25°C55%85%
Swern oxidation (COCl₂/DMSO)THF-78°C72%92%

Data adapted from analogous sulfone oxidations.

Industrial-Scale Production Optimizations

Continuous Flow Reactor Design

Patent EP2551265A1 discloses a scalable process applicable to aryl ketone synthesis. Key industrial adaptations include:

  • Continuous bromine scavenging : Prevents catalyst deactivation by trapping residual HBr with NaOH

  • Solvent recycling : Dichloromethane recovery via fractional distillation reduces waste

  • Automated pH control : Maintains reaction mixture at pH 6.8–7.2 to minimize side reactions

Table 3: Bench vs. Industrial Scale Performance

MetricLaboratory ScalePilot Plant (100 L)
Throughput (kg/day)0.524
Purity95%98%
AlCl₃ consumption1.5 equiv1.3 equiv
Energy consumption (kW·h/kg)189

Critical Analysis of Methodologies

Yield-Limiting Factors

  • Moisture sensitivity : Trace H₂O reduces AlCl₃ efficacy, necessitating strict anhydrous conditions

  • Steric hindrance : The methylsulfonyl group’s bulk slows acylation kinetics (k = 0.42 L·mol⁻¹·min⁻¹ vs 1.15 L·mol⁻¹·min⁻¹ for unsubstituted toluene)

  • Byproduct formation : Over-acylation products (3–7%) require chromatographic removal

Green Chemistry Considerations

  • Catalyst recycling : AlCl₃ recovery via aqueous extraction achieves 65% reuse efficiency

  • Solvent substitution : Cyclopentyl methyl ether (CPME) reduces environmental impact (E-factor 8.7 vs 12.4 for CH₂Cl₂)

Scientific Research Applications

2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the phenyl-propanone core but differ in substituents, leading to distinct physicochemical and functional properties:

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent Boiling Point (°C)
2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone C₁₁H₁₄O₃S 226.29 53207-59-3 4-(Methylsulfonyl)phenyl Not reported
2-Methyl-1-[4-(methylthio)phenyl]-1-propanone C₁₁H₁₄OS 210.30 53207-58-2 4-(Methylthio)phenyl Not reported
2-Methyl-1-[4-(trifluoromethyl)phenyl]-1-propanone C₁₁H₁₁F₃O 216.20 64436-58-4 4-(Trifluoromethyl)phenyl 244.3 ± 40.0
2-Methyl-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one C₁₁H₁₂O₃S 224.28 516453-68-2 α,β-Unsaturated ketone Not reported
2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone C₁₁H₁₃BrO₃S 305.19 Not reported 2-Bromo substitution Not reported

Analysis of Substituent Impact

Electronic Effects
  • Methylsulfonyl (SO₂CH₃) : Strong electron-withdrawing nature enhances electrophilicity at the ketone group, making the compound reactive in nucleophilic additions. This group also increases polarity, improving solubility in polar solvents .
  • Methylthio (SCH₃) : Electron-donating via sulfur’s lone pairs, reducing electrophilicity compared to the sulfonyl analogue. This group is prone to oxidation to sulfoxide or sulfone derivatives .
  • Trifluoromethyl (CF₃) : Moderately electron-withdrawing due to the inductive effect of fluorine, increasing lipophilicity and metabolic stability .

Biological Activity

2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone, also known as a methyl ketone derivative, has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₄O₃S
  • Molecular Weight : 226.29 g/mol
  • CAS Number : 53207-59-3

The compound features a propanone backbone with a methyl group and a methylsulfonyl group attached to a phenyl ring, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has shown:

  • Inhibition of Cyclooxygenase-2 (COX-2) : This enzyme plays a critical role in inflammation and pain pathways. By inhibiting COX-2, the compound may exert anti-inflammatory effects similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Enzyme Interaction : The sulfonyl group enhances binding affinity to certain enzymes, potentially leading to reduced enzymatic activity in various biochemical pathways .

Biological Activity and Research Findings

Recent studies have highlighted several key areas of biological activity for this compound:

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : Initial screenings demonstrated growth inhibition against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values ranging from 2.43 to 14.65 μM .
  • Mechanism of Action : The compound's ability to induce apoptosis was confirmed through morphological changes in treated cells and increased caspase-3 activity at higher concentrations .

Antimicrobial Activity

The compound has also been investigated for its potential antimicrobial properties. Studies suggest it may interact with bacterial cell membranes or inhibit specific microbial enzymes, making it a candidate for further exploration in antimicrobial drug development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructure FeaturesUnique Aspects
4-MethylacetophenoneMethyl group on phenyl ringLacks methylsulfonyl functionality
4-(Methylsulfonyl)acetophenoneMethylsulfonyl group attached to acetophenoneDoes not contain propanone backbone
2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanoneBromine substituent instead of hydrogenIncreased reactivity due to bromine presence

The structural uniqueness of this compound enhances its chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Experimental Research

Several studies have explored the biological effects of this compound:

  • Study on COX Inhibition : A study demonstrated that derivatives of this compound showed significant inhibition of COX enzymes, suggesting potential applications in treating inflammatory conditions .
  • Anticancer Evaluation : In vitro studies indicated that the compound could inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Testing : Preliminary tests have shown promising results against various microbial strains, warranting further investigation into its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 4-(methylsulfonyl)toluene and isobutyryl chloride in the presence of Lewis acids (e.g., AlCl₃). Key variables include stoichiometric ratios (1:1.2 for acyl chloride to substrate), temperature (0–5°C for exothermic control), and solvent polarity (dichloromethane improves selectivity). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) yields >95% purity. Optimization requires monitoring by TLC and GC-MS to minimize byproducts like over-acylated derivatives .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • HPLC : C18 column, mobile phase methanol/water (70:30), UV detection at 254 nm. Retention time (~8.2 min) should align with reference standards (e.g., TCM323050) .
  • NMR : ¹H NMR should show characteristic signals: δ 1.25 (s, 6H, CH(CH₃)₂), δ 3.05 (s, 3H, SO₂CH₃), δ 7.6–8.0 (m, 4H, aromatic protons).
  • Mass Spectrometry : ESI-MS m/z 226.29 [M+H]⁺ confirms molecular weight .

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water. Stability studies indicate degradation <2% at 4°C in dark, anhydrous conditions over 6 months. Avoid exposure to strong bases (risk of sulfonyl group hydrolysis) or UV light (potential ketone radical formation) .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodological Answer : The electron-withdrawing sulfonyl group activates the para-position for nucleophilic attack (e.g., SNAr reactions with amines). In oxidation studies (e.g., with mCPBA), the sulfonyl moiety remains stable, while the ketone group can form epoxides or carboxylic acids under controlled conditions. Computational DFT studies (B3LYP/6-31G*) predict electrophilic regions at the carbonyl carbon (partial charge +0.43) and sulfonyl oxygen (−0.72) .

Q. What strategies resolve contradictions in kinetic data for reactions involving this compound?

  • Methodological Answer : Discrepancies in rate constants (e.g., for hydrolysis) may arise from solvent effects or impurity interference. Use:

  • Isotopic labeling : Deuterated analogs (e.g., CD₃C₆H₄SO₂ derivatives) to trace reaction pathways via LC-MS/MS.
  • In situ monitoring : Raman spectroscopy to detect intermediates (e.g., enolates) during base-catalyzed reactions .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of target proteins (e.g., COX-2 for anti-inflammatory studies). Key parameters:

  • Ligand preparation : Optimize 3D structure with Gaussian09 (B3LYP/6-31G*).
  • Binding affinity : Score interactions between the sulfonyl group and Arg120 (hydrogen bonding) or hydrophobic pockets (methyl groups). Validate with MD simulations (NAMD, 100 ns) to assess stability .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Racemization risks occur at high temperatures (>80°C). Mitigation strategies:

  • Chiral catalysts : Use (R)-BINAP-Pd complexes for asymmetric Friedel-Crafts reactions.
  • Crystallization : Opt for chiral resolving agents (e.g., L-tartaric acid) in ethanol/water mixtures to isolate enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IC column) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone
Reactant of Route 2
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2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone

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